Local Antiandrogenic Potency: Clascoterone vs. Cyproterone Acetate, Finasteride, Flutamide, and Progesterone
In a direct preclinical comparison using the hamster flank organ test, a model of local antiandrogenic activity, clascoterone (100-400 μg/animal) was approximately as active as cyproterone acetate, 2 times more active than finasteride, 3 times more active than flutamide, and 4 times more active than progesterone [1]. This quantifies its superior topical potency over several widely used antiandrogens, establishing its potential for localized efficacy with reduced systemic exposure.
| Evidence Dimension | Local antiandrogenic activity (in vivo) |
|---|---|
| Target Compound Data | Clascoterone: reference activity |
| Comparator Or Baseline | Cyproterone acetate: ~1x; Finasteride: ~0.5x; Flutamide: ~0.33x; Progesterone: ~0.25x (relative potency) |
| Quantified Difference | Clascoterone is 2x more active than finasteride, 3x more active than flutamide, 4x more active than progesterone, and approximately equipotent to cyproterone acetate. |
| Conditions | Hamster flank organ test; topical application of 100-400 μg/50 μL acetone/animal |
Why This Matters
Quantifiable potency advantage supports the selection of clascoterone for research and development of topical androgen-dependent therapies where maximizing local effect while minimizing systemic absorption is critical.
- [1] Celasco G, et al. Biological profile of cortexolone 17alpha-propionate (CB-03-01), a new topical and peripherally selective androgen antagonist. Arzneimittelforschung. 2004; doi: 10.1055/s-0031-1297043. (Also cited in vendor datasheet: Cenmed, CLASCOTERONE (C005B-309581)). View Source
